Exiguaquinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Exiguaquinol is a natural product found in Neopetrosia chaliniformis and Neopetrosia exigua with data available.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

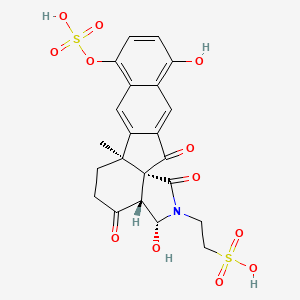

Exiguaquinol is characterized by a complex tetracyclic structure. The synthesis of this compound has been explored through various methodologies, including desymmetrizing aldol reactions and reductive Heck cyclizations. Notably, a total synthesis was developed that showcased the compound's potential as a MurI inhibitor, which is crucial for the survival of H. pylori bacteria .

Synthesis Pathways

Inhibition of Helicobacter pylori MurI

This compound has been identified as the first natural product inhibitor of the H. pylori MurI enzyme, which plays a critical role in bacterial cell wall synthesis by interconverting L- and D-glutamate. This inhibition can lead to significant morphological changes in bacteria and ultimately cell death .

Key Findings

- Activity : Exhibited moderate inhibition with an IC50 value of 4.4 µM against H. pylori MurI .

- Mechanism : The compound binds to an allosteric site on the MurI enzyme, similar to synthetic inhibitors developed by pharmaceutical companies .

Antimicrobial Potential

Research indicates that this compound may possess broader antimicrobial properties beyond its action on H. pylori. However, studies have shown mixed results regarding its bactericidal activity, suggesting further investigation is necessary to fully understand its efficacy against various pathogens .

Case Studies and Research Insights

- Synthesis and Biological Evaluation : A study focused on synthesizing this compound dessulfate revealed insights into its configurational preferences and biological activity against H. pylori. The study highlighted challenges in achieving desired pharmacological properties due to poor solubility and bioavailability issues .

- Comparative Analysis with Synthetic Analogues : Research comparing this compound with synthetic analogues indicated that while natural products often exhibit unique mechanisms of action, they may also face limitations in terms of potency and pharmacokinetics when compared to fully synthetic compounds .

- Potential for Drug Development : The unique structure and mechanism of action make this compound a candidate for further development as a therapeutic agent against bacterial infections, particularly those resistant to conventional antibiotics .

Analyse Des Réactions Chimiques

Diels-Alder Cycloaddition

-

A thermal [4+2] cycloaddition between diene 6 and N-methylmaleimide forms a bicyclic intermediate .

-

Outcome : High-yield access to fused bicyclic frameworks, critical for constructing the B and C rings.

Desymmetrizing Aldol Reaction

-

A symmetry-breaking aldol addition with ortho-iodobenzaldehyde generates a single benzylic alcohol diastereomer .

-

Conditions : LiCl promotes reproducible enolate formation on multi-gram scales .

-

Role : Establishes two contiguous quaternary stereocenters in the tetracyclic core.

Reductive Heck Cyclization

-

A 5-exo reductive Heck cyclization of aryl halide 4 forges the C ring with vicinal quaternary centers .

-

Catalyst : Pd(Pt-Bu₃)₂ and sodium formate, enhanced by [Pt-Bu₃]HBF₄ .

-

Outcome : Efficient assembly of the pentacyclic skeleton in this compound des-sulfate .

Stereochemical Challenges and Computational Insights

The configuration of the N-acyl hemiaminal at C2 posed significant challenges:

-

Unexpected Epimerization : Initial tetracyclic core synthesis yielded the S-epimer (2b ) instead of the natural R-configuration (1 ) .

-

Hydrogen Bonding : Computational studies revealed the S-epimer’s stability (4.6 kcal/mol lower energy) due to an internal hydrogen bond between the hemiaminal hydroxyl and the C9 ketone .

-

Sulfonate Influence : In this compound, the R-epimer is stabilized by 2.3 kcal/mol via hydrogen bonding with the sulfonate group, overriding the tetracyclic core’s preference .

Sulfation Challenges and Functionalization

The final sulfation step to install the naphthoquinol sulfate group remains unresolved:

-

Attempted Methods :

-

Instability : this compound des-sulfate oxidizes rapidly in air to a quinone-like species, complicating isolation .

Biological Activity and Limitations

-

Des-sulfate Inactivity : this compound des-sulfate showed no bactericidal activity against H. pylori, underscoring the sulfate group’s essential role .

-

Biosynthetic Hypothesis : The sulfate may protect reactive hydroquinone/quinone forms, analogous to halenaquinol derivatives .

This synthesis exemplifies the interplay of strategic reaction design, computational modeling, and functional group sensitivity. Persistent challenges in sulfation highlight the need for novel methodologies to achieve the final natural product.

Propriétés

Formule moléculaire |

C22H21NO12S2 |

|---|---|

Poids moléculaire |

555.5 g/mol |

Nom IUPAC |

2-[(2S,6R,7R,10R)-7,15-dihydroxy-2-methyl-5,9,11-trioxo-18-sulfooxy-8-azapentacyclo[10.8.0.02,10.06,10.014,19]icosa-1(20),12,14,16,18-pentaen-8-yl]ethanesulfonic acid |

InChI |

InChI=1S/C22H21NO12S2/c1-21-5-4-15(25)17-19(27)23(6-7-36(29,30)31)20(28)22(17,21)18(26)12-8-10-11(9-13(12)21)16(3-2-14(10)24)35-37(32,33)34/h2-3,8-9,17,19,24,27H,4-7H2,1H3,(H,29,30,31)(H,32,33,34)/t17-,19+,21-,22+/m0/s1 |

Clé InChI |

VKBAQAIYPKZCSM-OZROYSPXSA-N |

SMILES isomérique |

C[C@@]12CCC(=O)[C@@H]3[C@@]1(C(=O)C4=CC5=C(C=CC(=C5C=C24)OS(=O)(=O)O)O)C(=O)N([C@@H]3O)CCS(=O)(=O)O |

SMILES canonique |

CC12CCC(=O)C3C1(C(=O)C4=CC5=C(C=CC(=C5C=C24)OS(=O)(=O)O)O)C(=O)N(C3O)CCS(=O)(=O)O |

Synonymes |

exiguaquinol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.